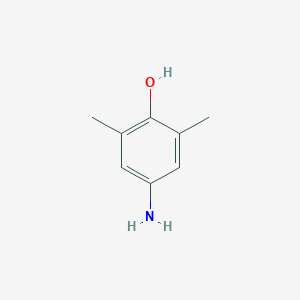

4-アミノ-2,6-ジメチルフェノール

概要

説明

4-Amino-2,6-dimethylphenol is a chemical compound that serves as a building block in various chemical syntheses and applications. It is characterized by the presence of an amino group attached to a phenol ring that is further substituted with two methyl groups at the 2 and 6 positions. This structure provides unique reactivity and properties that make it suitable for forming complex molecules and materials.

Synthesis Analysis

The synthesis of derivatives of 4-amino-2,6-dimethylphenol has been explored in different contexts. For instance, tris(4-amino-2,6-dimethylphenyl)borane was synthesized via Ullmann condensation, demonstrating the compound's utility in forming triarylboranes with extended π-conjugated systems . Additionally, the compound has been used in the formation of luminescent chelates with europium(III), where it acts as part of a chelating cage that encapsulates the metal cations . These syntheses highlight the versatility of 4-amino-2,6-dimethylphenol in creating complex structures with varied functionalities.

Molecular Structure Analysis

The molecular structure of 4-amino-2,6-dimethylphenol derivatives plays a crucial role in their reactivity and properties. For example, the zwitterionic Zn(II) complex formed with a related ligand, 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, exhibits a distorted tetrahedral coordination around the zinc center, which is stabilized by intramolecular hydrogen bonding . The structure of these complexes is retained in solution, as indicated by NMR spectroscopy, suggesting a robust framework provided by the phenol and amino functionalities .

Chemical Reactions Analysis

The reactivity of the amino groups in 4-amino-2,6-dimethylphenol derivatives allows for facile extension of the π-conjugated system. For instance, tris(4-amino-2,6-dimethylphenyl)borane undergoes dehydration reactions with benzaldehyde and nitrosobenzene to form compounds with nitrogen-containing π-linkers, which effectively extend the π-conjugated system of the triarylborane . This reactivity is crucial for the development of materials with specific optical properties, such as those required for UV–vis absorption applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2,6-dimethylphenol and its derivatives are influenced by their molecular structure. The luminescent chelates formed with europium(III) exhibit long lifetimes for the sensitized transitions of Eu(III), which is a result of the strong interactions within the chelating cage . In the context of polymer synthesis, the basicity and steric hindrance of ligands related to 4-amino-2,6-dimethylphenol affect the efficiency of catalyst systems, as seen in the polymerization of 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride . These properties are essential for designing catalyst systems with high reaction rates and minimal by-product formation.

科学的研究の応用

有機合成

4-アミノ-2,6-ジメチルフェノールは、4-ジメチルアミノフェノール (4-DMAP) としても知られており、さまざまな有機化合物の合成のための試薬として使用されます . これは、アミン、エステル、カルボン酸の形成に重要な役割を果たします .

分析化学

分析化学の分野では、4-DMAPは標準または試薬として使用されます。 その特性と反応は、他の化合物と比較して研究することができ、それらの挙動を理解することができます .

生化学

4-DMAPは、生物学的反応やプロセスを研究するために使用される生化学で用途があります . これは、有機化合物の生物系との相互作用を理解するために使用できます。

重合

研究により、4-DMAPはポリ (2,6-ジメチル-1,4-フェニレンエーテル) (PPE) の合成のための非常に効率的な触媒系におけるリガンドとして使用できることが示されています . PPEは、独特の機械的特性、低い水分吸収、優れた電気絶縁特性、寸法安定性、および固有の難燃性を備えた重要なエンジニアリングプラスチックです .

触媒系におけるリガンド

4-DMAPは、触媒系におけるリガンドとして機能することができます。 たとえば、それは、非常に効率的な触媒系を作成するために塩化銅 (I) と一緒に使用されてきました . このシステムは、PPE合成において非常に効率的であり、最速の反応速度と副生成物の生成が最も少ないことがわかりました .

クロマトグラフィーにおける内部標準

4-DMAPの誘導体である2,6-ジメチル-4-ニトロフェノールは、タンデム質量分析と組み合わせて液体クロマトグラフィーによってヒト尿中の4-ニトロフェノールと3-メチル-4-ニトロフェノールの定量における内部標準として使用されてきました .

Safety and Hazards

作用機序

Target of Action

It’s known that this compound belongs to the class of arylating agents , which typically react with various biomolecules in the body, such as proteins and DNA.

Mode of Action

4-Amino-2,6-dimethylphenol reacts with glutathione in the liver, forming an imine . This reaction is a part of the body’s defense mechanism against potentially harmful substances, as glutathione is a crucial antioxidant that helps prevent damage to cellular components.

Biochemical Pathways

It’s known that the compound’s reaction with glutathione can lead to glutathione depletion , which may affect various biochemical processes where glutathione plays a role, such as detoxification reactions and the regulation of cellular redox status.

Pharmacokinetics

Given its reactivity with glutathione, it can be inferred that the compound is metabolized in the liver . The impact of these properties on the compound’s bioavailability remains unclear.

Result of Action

The reaction of 4-Amino-2,6-dimethylphenol with glutathione results in glutathione depletion and cellular toxicity . This cytotoxic effect has been shown in rat liver microsomes and rat liver cells .

生化学分析

Biochemical Properties

It has been found that a monooxygenase enzyme system, MpdAB, can hydroxylate 2,6-dimethylphenol . This suggests that 4-Amino-2,6-dimethylphenol may interact with similar enzymes or proteins in biochemical reactions .

Molecular Mechanism

It is known that the related compound 2,6-dimethylphenol can be hydroxylated by the MpdAB enzyme system . This suggests that 4-Amino-2,6-dimethylphenol may also be metabolized by similar enzyme systems, potentially leading to changes in gene expression or cellular signaling pathways.

Metabolic Pathways

It is known that the related compound 2,6-dimethylphenol can be metabolized by the MpdAB enzyme system , suggesting that 4-Amino-2,6-dimethylphenol may be involved in similar metabolic pathways.

特性

IUPAC Name |

4-amino-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVFXCQLSCPJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347117 | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15980-22-0 | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289D3E2XR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

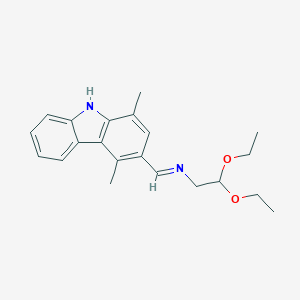

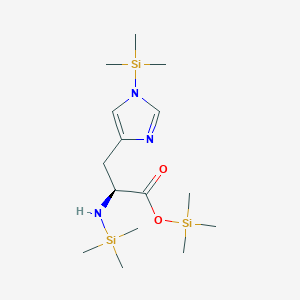

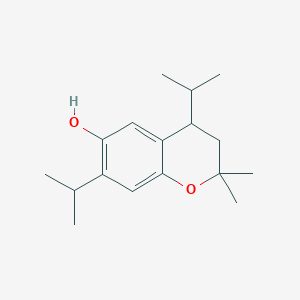

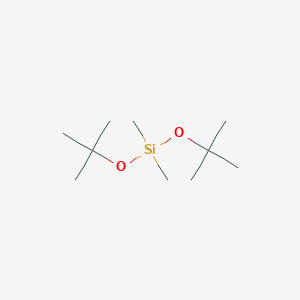

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Amino-2,6-dimethylphenol contribute to the cytotoxicity observed in hepatocytes exposed to 3,5-dimethyl-NAPQI?

A1: The research article [] demonstrates that 4-Amino-2,6-dimethylphenol is a key metabolite of 3,5-dimethyl-NAPQI in isolated rat hepatocytes. The parent compound, 3,5-dimethyl-NAPQI, undergoes N-deacetylation by carboxylesterases, yielding 4-Amino-2,6-dimethylphenol []. This metabolite is highly reactive and readily autoxidizes to form 2,6-dimethylbenzoquinone imine []. Both 4-Amino-2,6-dimethylphenol and its oxidation product exhibit significant cytotoxicity in the 200-300 μM range []. While both can form conjugates with glutathione, the rapid oxidation of 4-Amino-2,6-dimethylphenol suggests it contributes to cytotoxicity primarily through the generation of reactive oxygen species, leading to oxidative stress within the hepatocytes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)

![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)

![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)